8-Bromo-2-iodo-4-(trifluoromethyl)quinoline
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Overview
Description
8-Bromo-2-iodo-4-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to the quinoline ring. The molecular formula of this compound is C10H4BrF3IN, and it has a molecular weight of approximately 401.95 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-iodo-4-(trifluoromethyl)quinoline typically involves the halogenation of quinoline derivatives. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoro acetoacetate, followed by bromination and iodination .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-iodo-4-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as organolithiums and organomagnesiums are commonly used.
Cross-Coupling: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted quinolines with different functional groups .
Scientific Research Applications
8-Bromo-2-iodo-4-(trifluoromethyl)quinoline has several applications in scientific research:
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antibacterial agents.
Medicine: Research is ongoing to explore its potential as an antineoplastic and antiviral agent.
Industry: It is used in the development of materials with unique properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 8-Bromo-2-iodo-4-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . Additionally, its unique structure allows it to interact with cellular membranes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
8-Bromo-2-iodo-4-(trifluoromethyl)quinoline is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to other quinoline derivatives. The trifluoromethyl group enhances its biological activity and stability .
Biological Activity
8-Bromo-2-iodo-4-(trifluoromethyl)quinoline is a halogenated quinoline derivative that has garnered attention for its diverse biological activities. Quinoline derivatives are known for their potential in medicinal chemistry, particularly as antimicrobial agents, anticancer drugs, and enzyme inhibitors. The unique combination of bromine, iodine, and trifluoromethyl groups in this compound enhances its lipophilicity and stability, making it a promising candidate for various therapeutic applications.
Molecular Formula: C10H5BrF3I
Molecular Weight: 391.05 g/mol
Structural Features:
- Bromine (Br) at position 8
- Iodine (I) at position 2
- Trifluoromethyl group (CF3) at position 4
The presence of these substituents significantly influences the compound's biological activity by altering its electronic properties and enhancing interactions with biological targets.
Biological Activity Overview
Research on quinoline derivatives suggests that they can interact with multiple biological targets, including enzymes involved in metabolic pathways. The introduction of halogen atoms and trifluoromethyl groups has been shown to enhance the biological activity of these compounds.
Antimicrobial Activity
Quinoline derivatives, including this compound, have been investigated for their antimicrobial properties. A study indicated that compounds with iodine substitutions exhibit promising activity against various bacterial strains. The presence of the trifluoromethyl group further enhances this activity by increasing the compound's lipophilicity, allowing for better membrane penetration and interaction with microbial targets .
Anticancer Potential
The anticancer properties of quinoline derivatives have been extensively studied. For instance, similar compounds have shown efficacy in inhibiting cell growth and inducing apoptosis in cancer cell lines. The mechanism often involves disruption of tubulin polymerization and interference with cell cycle progression, particularly at the G2/M phase .
Case Study:
In a recent study involving a series of quinoline derivatives, compounds similar to this compound were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that these compounds could significantly reduce cell viability and induce apoptosis through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The SAR studies suggest:
- Bromine and Iodine Substitution: Enhances the reactivity and interaction with biological targets.
- Trifluoromethyl Group: Increases lipophilicity and stability, improving pharmacokinetic properties.
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Br at position 8, I at position 2, CF3 at position 4 | Antimicrobial, anticancer |
4-Iodoquinoline | Iodine only | Moderate antimicrobial |
4-Bromoquinoline | Bromine only | Lower anticancer activity |
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition: Compounds in this class can inhibit enzymes critical for microbial survival.
- Cell Cycle Arrest: Induction of G2/M phase arrest in cancer cells leads to reduced proliferation.
- Tubulin Interaction: Similar quinolines disrupt microtubule dynamics, affecting mitosis.
Properties
Molecular Formula |
C10H4BrF3IN |
---|---|
Molecular Weight |
401.95 g/mol |
IUPAC Name |
8-bromo-2-iodo-4-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H4BrF3IN/c11-7-3-1-2-5-6(10(12,13)14)4-8(15)16-9(5)7/h1-4H |
InChI Key |
FYJLWFBVBOVOKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2C(F)(F)F)I |
Origin of Product |
United States |
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